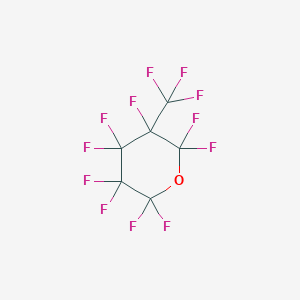
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane is a highly fluorinated ether compound It is characterized by its unique structure, which includes multiple fluorine atoms and an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane typically involves the introduction of fluorine atoms into an ether framework. One common method is the reaction of a suitable precursor with fluorinating agents such as sulfur tetrafluoride or antimony trifluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure the safety and containment of the highly reactive and potentially hazardous fluorine compounds.
化学反応の分析
Types of Reactions
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may be less common due to the stability of the fluorinated ether structure.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace fluorine atoms in the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Strong reducing agents like lithium aluminum hydride may be required.
Substitution: Nucleophiles such as amines or phenoxides can be used in the presence of bases like DBU or phosphazenes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce various fluorinated derivatives.
科学的研究の応用
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, which have unique properties like chemical resistance and low surface energy.
作用機序
The mechanism of action of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane involves its interaction with molecular targets through its fluorinated ether structure. The fluorine atoms can influence the electronic properties of the compound, making it highly stable and resistant to metabolic degradation. This stability allows it to interact with specific molecular pathways and targets, making it useful in various applications.
類似化合物との比較
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another highly fluorinated compound used in surface functionalization and nanomaterial synthesis.
Perfluorobutanesulfonyl fluoride: A perfluoroalkylsulfonylating agent with applications in organic synthesis.
Uniqueness
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(trifluoromethyl)oxane is unique due to its specific ether linkage and the arrangement of fluorine atoms, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various scientific and industrial applications.
特性
CAS番号 |
61340-74-7 |
|---|---|
分子式 |
C6F12O |
分子量 |
316.04 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,6,6-nonafluoro-5-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6F12O/c7-1(4(12,13)14)2(8,9)3(10,11)6(17,18)19-5(1,15)16 |
InChIキー |
TZYJXNAJDNCXBR-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(C(OC1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



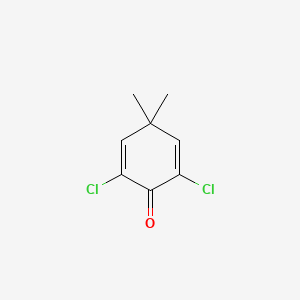
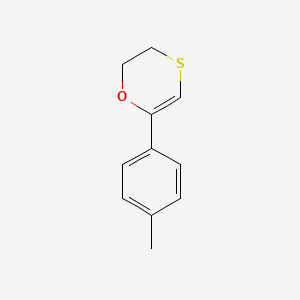
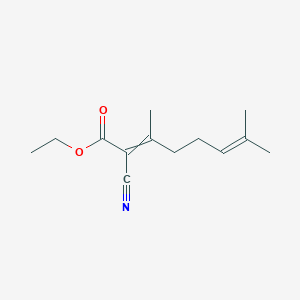
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
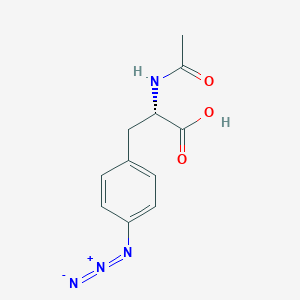
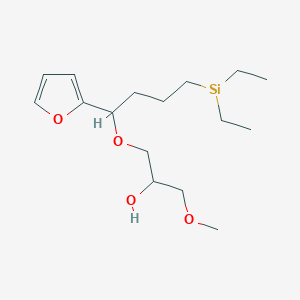
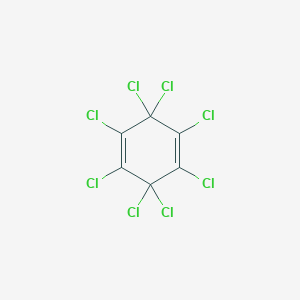
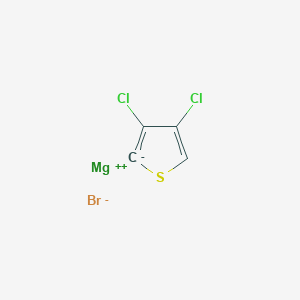

![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
